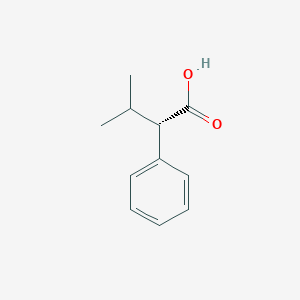

(S)-3-methyl-2-phenylbutanoic acid

概要

説明

(S)-3-methyl-2-phenylbutanoic acid, also known as (S)-3-methyl-2-phenylpropanoic acid or (S)-3-methyl-2-phenylbutyric acid, is a naturally occurring carboxylic acid found in plants, animals, and fungi. It is an important intermediate in the metabolism of many essential amino acids, including lysine, tryptophan, and phenylalanine. It has a wide range of applications in the scientific and medical fields, including its use as a chiral building block in the synthesis of pharmaceuticals and its potential as a therapeutic agent.

科学的研究の応用

Quantum Computational and Spectroscopic Studies

(S)-3-methyl-2-phenylbutanoic acid, along with its derivatives, has been the subject of quantum computational and spectroscopic studies. Investigations using density functional theory (DFT) calculations and experimental methods like FT-IR, FT-Raman, and UV–Visible spectra have been conducted. These studies aim to understand molecular geometry, vibrational frequencies, and optical properties, including nonlinear optical (NLO) characteristics and molecular electrostatic potential (MEP) (Raajaraman, Sheela, & Muthu, 2019).

X-ray Crystallography and Stereochemistry

X-ray crystallographic analysis of derivatives of this compound has been performed to determine stereochemistry. This is particularly relevant in understanding the components of compounds like bestatin, an inhibitor of certain enzymes (Nakamura et al., 1976).

Biocatalysis and Enantioselectivity

The biocatalytic deracemization of esters of 2-phenylbutanoic acid, which include the (S)-enantiomer of 3-methyl-2-phenylbutanoic acid, has been achieved with high enantiomeric excess and yield. This involves the use of whole cells of microorganisms like Candida parapsilosis for biotransformation (Chadha & Baskar, 2002).

Chemical Synthesis and Modification

This compound and its analogs have been used in chemical synthesis, including the preparation of tetrazole-containing derivatives. This involves reactions that modify the amino and carboxy terminal groups of the molecule (Putis, Shuvalova, & Ostrovskii, 2008).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used for the detection of certain toxins. For instance, the oxidation of microcystins, which are cyanobacterial toxins, results in the formation of compounds like 2-methyl-3-methoxy-4-phenylbutanoic acid, used for analytical purposes (Wu et al., 2009).

Medicinal Chemistry and Drug Synthesis

This compound and its derivatives have applications in medicinal chemistry, specifically in the synthesis of certain drugs. For example, it's used in the synthesis of calcium antagonists like mibefradil, which have significant therapeutic potential (Crameri et al., 1997).

特性

IUPAC Name |

(2S)-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQGISFYDYWFJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)

![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)

![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866648.png)